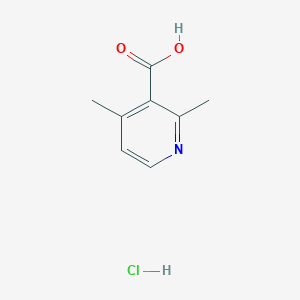

2,4-Dimethylnicotinic acid hydrochloride

Descripción general

Descripción

2,4-Dimethylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a related compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which play crucial roles in metabolism .

Mode of Action

Nicotinic acid and its derivatives are known to be involved in redox reactions as electron donors or acceptors, catalyzed by various enzymes .

Biochemical Pathways

2,4-Dimethylnicotinic acid hydrochloride likely affects the same biochemical pathways as nicotinic acid. These include the pathways involving the coenzymes NAD and NADP. These coenzymes are involved in many vital redox reactions, and maintaining the intracellular pool of nicotinic acid is vital for these pathways .

Pharmacokinetics

It is reasonable to assume that it shares similar properties with nicotinic acid, which is known to be readily bioavailable .

Result of Action

Given its likely role in redox reactions, it can be inferred that it plays a role in energy production and other metabolic processes within the cell .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethylnicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acid receptors, which are involved in various metabolic processes. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound also participates in redox reactions, contributing to cellular metabolism and energy production .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acid receptors, which play a crucial role in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the production of proteins involved in metabolic processes. Additionally, this compound can impact cellular metabolism by participating in redox reactions, thereby influencing the overall energy balance within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to nicotinic acid receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the receptors, depending on the context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level can have downstream effects on cellular processes and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the nicotinic acid metabolism pathway. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can affect the production of NAD+ and NADH, which are essential for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization within cells. Additionally, binding proteins can influence the accumulation and distribution of this compound within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can impact its activity and function, as it interacts with different biomolecules within these compartments .

Actividad Biológica

2,4-Dimethylnicotinic acid hydrochloride is a derivative of nicotinic acid, which belongs to the class of compounds known as pyridines. This compound has garnered attention due to its potential biological activities, particularly in relation to chemokine receptor modulation and other pharmacological effects. This article explores the biological activity of this compound through various studies and findings.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 185.63 g/mol

- Structure : The compound features a pyridine ring substituted with two methyl groups at the 2 and 4 positions.

Research indicates that this compound acts primarily as a modulator of chemokine receptors, particularly CCR5. This receptor is crucial for the entry of HIV into host cells, making this compound a candidate for therapeutic applications in HIV treatment.

Chemokine Receptor Modulation

- CCR5 Inhibition : Studies have shown that compounds similar to this compound can inhibit CCR5 activity, thus providing protective effects against HIV infection in target cells .

Pharmacological Effects

- Antiviral Activity : The compound exhibits antiviral properties by blocking the CCR5 receptor, which is essential for HIV entry into cells. In vitro studies have demonstrated significant reductions in viral load when cells are treated with this compound prior to exposure to HIV .

- Neuroprotective Effects : Some studies suggest that nicotinic acid derivatives may have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but could involve modulation of neurotransmitter systems .

- Anti-inflammatory Properties : There is evidence indicating that nicotinic acid derivatives can reduce inflammatory responses, which may be beneficial in treating conditions characterized by excessive inflammation .

Study on HIV Inhibition

A notable study published in a patent document highlighted the effectiveness of this compound in inhibiting HIV infection through CCR5 modulation. In this study:

- Methodology : Target cells were treated with varying concentrations of the compound before being exposed to HIV.

- Results : A dose-dependent inhibition of viral entry was observed, with significant reductions at higher concentrations .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of nicotinic acid derivatives:

- Model Used : Animal models were subjected to neurotoxic agents while being administered this compound.

- Findings : The results indicated a marked decrease in neurotoxicity markers and improved behavioral outcomes compared to control groups .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Scientific Research Applications

2,4-Dimethylnicotinic acid hydrochloride has been investigated for its role in various biochemical processes. Key applications include:

1. Enzyme Modulation

- 2,4-DMNAH acts as a substrate for NAD biosynthesis and interacts with NAD-dependent enzymes, influencing metabolic pathways and enzyme activities. This interaction is crucial in studying metabolic disorders and enzyme kinetics .

2. Neuroprotection

- Research indicates that 2,4-DMNAH may exhibit neuroprotective properties. In vitro studies have shown its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant concern .

3. Antimicrobial Activity

- The compound has demonstrated antimicrobial effects against various pathogens. Studies have reported its efficacy in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent .

4. Anti-inflammatory Properties

- 2,4-DMNAH has been observed to reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in managing inflammatory diseases .

Case Study 1: Neuroprotection in Ischemic Conditions

A study involving a rat model of ischemic stroke showed that administration of 2,4-DMNAH significantly reduced neuronal death and improved functional recovery compared to control groups. The mechanism involved enhanced antioxidant defenses and reduced inflammatory responses .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another investigation, 2,4-DMNAH was tested against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). Results indicated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and apoptosis | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anti-inflammatory | Decreases pro-inflammatory cytokine production |

Análisis De Reacciones Químicas

Hydrolysis and Stability

The hydrochloride salt undergoes hydrolysis under basic conditions, releasing free 2,4-dimethylnicotinic acid. This reaction is critical for its stability profile:

-

Conditions : Exposure to aqueous bases (e.g., NaOH) at 50–60°C for 1 hour .

-

Products : 2,4-Dimethylnicotinic acid and chloride ions.

| Reaction Component | Role |

|---|---|

| NaOH | Base catalyst |

| Water | Solvent |

| HCl | Byproduct |

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters, a key step in derivatization for pharmaceutical applications:

-

Yield : Up to 94% for methyl ester formation.

Example Reaction :

Substitution Reactions

The chlorine atom in the hydrochloride moiety participates in nucleophilic substitution:

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Conditions : Room temperature in polar aprotic solvents (e.g., DMF) .

Case Study : Reaction with sodium methoxide yields methoxy-substituted derivatives :

-

Conditions : Sodium methoxide in methanol, 40–50°C for 4 hours.

Oxidation and Reduction

The pyridine ring and methyl groups undergo redox transformations:

Oxidation

-

Reagents : KMnO₄ or HNO₃ in acidic media.

-

Products : Carboxylic acid derivatives (e.g., 2,4-dimethylpyridine-3,5-dicarboxylic acid).

Reduction

-

Reagents : Zn/NH₃ or catalytic hydrogenation.

-

Products : Piperidine derivatives (e.g., 2,4-dimethylpiperidine-3-carboxylic acid).

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group:

Halogenation

Electrophilic halogenation occurs at the pyridine ring’s meta position relative to the methyl groups:

Biological Interactions

2,4-Dimethylnicotinic acid hydrochloride participates in NAD(P)H-dependent enzymatic pathways:

-

Mechanism : Acts as a substrate for nicotinamidases, influencing calcium signaling .

-

Biological Activity :

-

Antimicrobial : Inhibits Staphylococcus aureus growth at 50 µg/mL.

-

Neuroprotective : Reduces oxidative stress in neuronal cells.

-

Comparative Reactivity

Hazardous Decomposition

Under extreme conditions (e.g., combustion), the compound decomposes into:

Propiedades

IUPAC Name |

2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDASXALZAWOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669953 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133897-06-0 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.